molecular formula C12H8N2 B1348114 4-(2-Pyridyl)benzonitrile CAS No. 32111-34-5

4-(2-Pyridyl)benzonitrile

Cat. No. B1348114
CAS RN: 32111-34-5
M. Wt: 180.2 g/mol
InChI Key: CCMRFUCSFRRPNT-UHFFFAOYSA-N
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Description

4-(2-Pyridyl)benzonitrile is a chemical compound with the molecular formula C12H8N2 and a molecular weight of 180.2053 . It is also known by the name pyridine, 2-(p-cyanophenyl)- .


Synthesis Analysis

The synthesis of 4-(2-Pyridyl)benzonitrile involves the reaction of 2-halopyridine with p-cyanobenzene boronic acid in an ether solvent. This reaction occurs in the presence of an inorganic base under the catalysis of ferric acetylacetonate .


Molecular Structure Analysis

The molecular structure of 4-(2-Pyridyl)benzonitrile can be represented by the InChI string: InChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Pyridyl)benzonitrile include a molecular weight of 180.2053 . More detailed properties such as density, boiling point, etc., are not available from the search results.

Scientific Research Applications

Anticancer Activity and DNA Binding

4-(2-Pyridyl)benzonitrile derivatives have been studied for their potential in anticancer applications. A study by Bera et al. (2021) synthesized a tridentate NNN ligand and its cobalt(II) complex which exhibited promising anticancer activity against U937 human monocytic cells. The study also delved into the DNA binding properties of the compounds, indicating an intercalative mode of DNA interaction. The ligand and its complex demonstrated significant anticancer activity, with IC50 values against U937 cells found to be 12.76 ± 0.75 and 12.83 ± 1.37 µM, respectively. The study employed Density Functional Theory (DFT) for chemical reactivity and HOMO–LUMO energy calculations, revealing the potential of these compounds in therapeutic applications Bera et al., 2021.

Supramolecular Chemistry

In the realm of supramolecular chemistry, derivatives of 4-(2-Pyridyl)benzonitrile have been utilized to synthesize complexes with distinct properties. Martín et al. (2008) reported the synthesis and supramolecular architecture of complexes formed by treating bis(pentafluorophenyl)zinc with benzonitrile or pyridine derivatives. These complexes exhibited distinct tetrahedral geometries and unique aryl–aryl synthons, contributing to the formation of one- and three-dimensional supramolecular architectures Martín et al., 2008.

Fluorescence Emission Tuning

The versatility of 4-(2-Pyridyl)benzonitrile derivatives extends to the field of luminescent materials. Zhang et al. (2003) explored the fluorescence emission tuning of a cadmium coordination polymer using conjugated ligands. The coordination polymers displayed strong blue and red fluorescent emissions, respectively. The study provided insights into the structural and emissive properties of these polymers, showcasing their potential in light-emitting devices and other optical applications Zhang et al., 2003.

Photocyclisation Reactions

4-(2-Pyridyl)benzonitrile derivatives have also been investigated for their reactivity in photocyclisation reactions. Hayward et al. (2014) studied a TTF-arylnitrile derivative undergoing a [2 + 2] photocycloaddition reaction, highlighting an unusual single-crystal-to-single-crystal transformation. This study emphasizes the photochemical reactivity of these compounds, indicating their potential in material science and molecular engineering Hayward et al., 2014.

properties

IUPAC Name

4-pyridin-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMRFUCSFRRPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185899
Record name 4-(2-Pyridyl)benzonitrile
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Pyridyl)benzonitrile

CAS RN

32111-34-5
Record name 4-(2-Pyridinyl)benzonitrile
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Record name 4-(2-Pyridyl)benzonitrile
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Record name 4-(2-Pyridyl)benzonitrile
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Record name 4-(2-pyridyl)benzonitrile
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Record name 4-(2-PYRIDYL)BENZONITRILE
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Synthesis routes and methods I

Procedure details

Pd(PPh3)4 (0.404 gm, 0.35 mmol) was added to a degassed solution of 4-cyanobenzene boronic acid (1.029 g, 7 mmol) and 2-bromopyridine (1.11 g, 7 mmol) in 75 mL acetonitrile. 0.4 M sodium carbonate solution (35 mL) was added to the reaction mixture and the resulting solution was refluxed at 90° C. under Ar for 24 hours (progress of reaction was monitored by TLC). The reaction mixture was cooled and aqueous layer was separated. The organic layer containing the product and spent catalyst was mixed with silica gel (15 g) and concentrated to dryness. The 4-(2-pyridyl)-benzonitrile was isolated by column chromatography (0.850 g, 68%). LCMS: MH+=181; 1H NMR (CDCl3) δ 8.85 (d, 1H), 8.7 (dd, 1H), 7.9 (dd, 1H), 7.75 (d, 2H), 7.7 (d, 2H), 7.4 (dd, 1H).
Quantity
35 mL
Type
reactant
Reaction Step One
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1.029 g
Type
reactant
Reaction Step Two
Quantity
1.11 g
Type
reactant
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75 mL
Type
solvent
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Quantity
0.404 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 7.05 g (102 mmol) of sodium nitrite in 16 ml of water is added dropwise at 5° C. in the course of 30 min to a suspension of 11.8 g (0.10 mol) of 4-amino-benzonitrile in 40 ml of water and 36.2 ml of conc. HCl. The turbid yellow reaction solution is then added dropwise at 35-40° C. over a period of 100 min to 121 ml of pyridine. After 45 minutes' stirring at 90° C. the excess pyridine is evaporated off (RV; 60° C.), and the residue is taken up in ethyl acetate and washed with water and brine, dried (Na2SO4) and concentrated by evaporation. Column chromatography (SiO2; hexane/ethyl acetate 4:1→3:2→1:1→ethyl acetate) yields 4-(pyridin-2-yl)-benzonitrile, followed by 4-(pyrid-3-yl)-benzonitrile [1H-NMR (CDCl3) 8.86 (dd, J=2, 1, 1H), 8.68 (dd, J=5, 2, 1H), 7.89 (m, 1H), 7.79 (d, J=9, 2H), 7.69 (d, J=9, 2H), 7.43 (dd, J=8, 5, 1H)] and finally 4-(pyridin-4-yl)-benzonitrile.
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
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Quantity
40 mL
Type
solvent
Reaction Step One
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Quantity
36.2 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

The title compound was prepared in a similar manner to that described in Reference Example 11 using 2-bromopyridine instead of 1-bromo-3-pentyloxybenzene and 4-cyanophenylboronic acid instead of tert-butyl N-[ 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-benzyl]carbamate.
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0 (± 1) mol
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